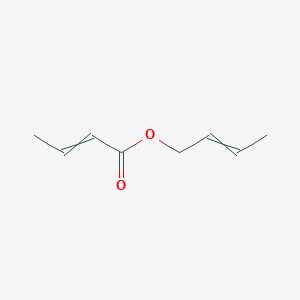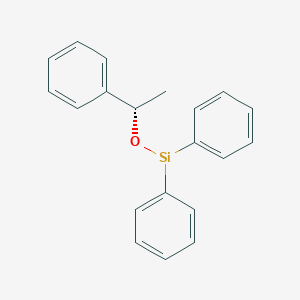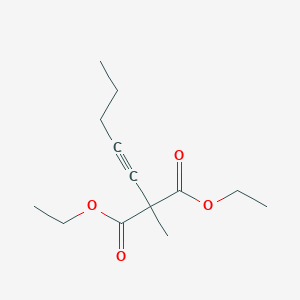
Diethyl methyl(pent-1-yn-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl methyl(pent-1-yn-1-yl)propanedioate is an organic compound that belongs to the class of alkynes and esters It is characterized by the presence of a triple bond between carbon atoms and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(pent-1-yn-1-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as pent-1-yn-1-yl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl methyl(pent-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
Diethyl methyl(pent-1-yn-1-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl methyl(pent-1-yn-1-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The triple bond and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl propanedioate (diethyl malonate): A precursor in the synthesis of diethyl methyl(pent-1-yn-1-yl)propanedioate.
Dimethyl propanedioate (dimethyl malonate): Similar structure but with methyl ester groups instead of ethyl.
Diethyl butynedioate: Contains a triple bond but differs in the position and length of the carbon chain.
Uniqueness
This compound is unique due to the presence of both a triple bond and ester groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
83067-48-5 |
|---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
diethyl 2-methyl-2-pent-1-ynylpropanedioate |
InChI |
InChI=1S/C13H20O4/c1-5-8-9-10-13(4,11(14)16-6-2)12(15)17-7-3/h5-8H2,1-4H3 |
InChI-Schlüssel |
XTKSFSKCMZRIJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC(C)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
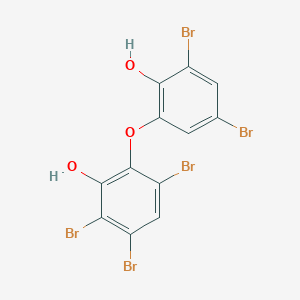

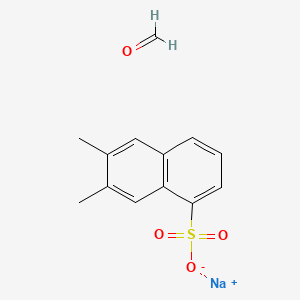
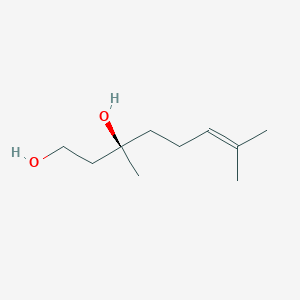


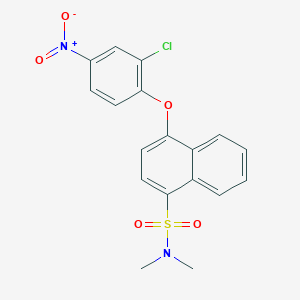
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
